molecular formula C21H20N2O4S B3452615 2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-phenylacetamide

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-phenylacetamide

Cat. No.: B3452615
M. Wt: 396.5 g/mol
InChI Key: HMOQLASYQXWQLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-phenylacetamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound is characterized by the presence of a benzenesulfonyl group attached to an aniline derivative, which is further connected to a phenylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-phenylacetamide typically involves the reaction of 4-methoxyaniline with benzenesulfonyl chloride to form the intermediate 4-methoxy-N-(benzenesulfonyl)aniline. This intermediate is then reacted with phenylacetyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

    Oxidation: Formation of 2-[N-(benzenesulfonyl)-4-hydroxyanilino]-N-phenylacetamide.

    Reduction: Formation of this compound sulfide.

    Substitution: Formation of 2-[N-(benzenesulfonyl)-4-halogenanilino]-N-phenylacetamide.

Scientific Research Applications

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-phenylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-phenylacetamide involves the inhibition of specific enzymes, such as carbonic anhydrase. The sulfonamide group binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to various biological effects, including antibacterial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-phenylacetamide
  • 2-[N-(benzenesulfonyl)-4-chloroanilino]-N-phenylacetamide
  • 2-[N-(benzenesulfonyl)-4-methylthioanilino]-N-phenylacetamide

Uniqueness

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-phenylacetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with biological targets, making it a valuable molecule for medicinal chemistry research .

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-27-19-14-12-18(13-15-19)23(28(25,26)20-10-6-3-7-11-20)16-21(24)22-17-8-4-2-5-9-17/h2-15H,16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMOQLASYQXWQLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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